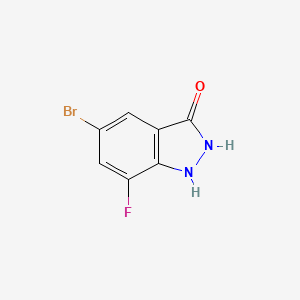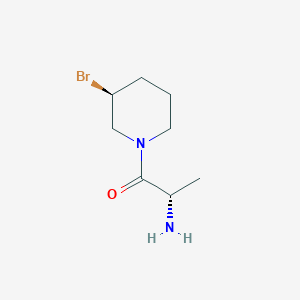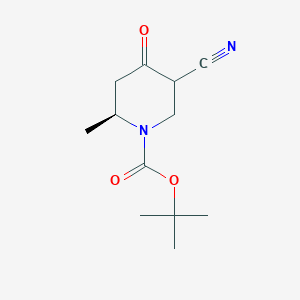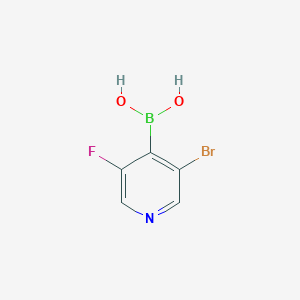
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H16N4O It is a derivative of pyridine and piperazine, featuring a methoxy group at the fourth position and an amine group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the desired substituents. This can be achieved through various methods, including cyclization reactions.
Introduction of the Piperazine Group: The piperazine group is introduced through nucleophilic substitution reactions. This step often requires the use of a suitable base and solvent to facilitate the reaction.
Methoxylation: The methoxy group is introduced at the fourth position of the pyridine ring through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar structure with a methyl group instead of a methoxy group.
4-(4-Chlorophenyl)piperazin-1-yl-pyridin-2-ylmethylenamine: Contains a chlorophenyl group instead of a methoxy group.
Uniqueness
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications.
特性
分子式 |
C10H18Cl2N4O |
|---|---|
分子量 |
281.18 g/mol |
IUPAC名 |
4-methoxy-5-piperazin-1-ylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-9-6-10(11)13-7-8(9)14-4-2-12-3-5-14;;/h6-7,12H,2-5H2,1H3,(H2,11,13);2*1H |
InChIキー |
NCIVGAFVNZZUTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC=C1N2CCNCC2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)





![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)

![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)

![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)
